molecular formula C26H28FN7OS2 B11224173 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11224173
M. Wt: 537.7 g/mol
InChI Key: LIDOOAJDRNFUAK-UHFFFAOYSA-N
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Description

The compound N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a structurally complex molecule featuring:

  • A 2-fluorophenylpiperazine moiety linked via a propyl chain.
  • A thiazole-acetamide core substituted with a 2-thioxo-1,2-dihydroquinazolin-4-yl group.

Properties

Molecular Formula

C26H28FN7OS2

Molecular Weight

537.7 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C26H28FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h1-4,6-9,17H,5,10-16H2,(H,28,35)(H2,29,30,31,32,36)

InChI Key

LIDOOAJDRNFUAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step procedures. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The quinazolinone and thiazole moieties are then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide exhibit significant antimicrobial properties. A study evaluating thiazole derivatives demonstrated promising results against various bacterial strains, suggesting that modifications in the thiazole ring can enhance activity against resistant pathogens .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of derivatives based on thiazole and quinazoline structures. These compounds were tested for their antibacterial efficacy using standard protocols against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited high inhibition rates, indicating their potential as new antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of piperazine and thiazole moieties. Studies have shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, a series of benzoxazoles with piperazine derivatives were evaluated for cytotoxicity against human cancer cell lines, revealing significant anticancer activity .

Case Study: National Cancer Institute Evaluation

In a comprehensive evaluation by the National Cancer Institute, compounds similar to this compound underwent testing across a panel of cancer cell lines. The results indicated an average growth inhibition rate of over 12%, highlighting its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its pharmacological effects . The quinazolinone and thiazole moieties contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural Analysis

  • Fluorophenyl vs.
  • Thioxoquinazoline vs. Benzothiazole/Triazinedione : The 2-thioxo-1,2-dihydroquinazolin-4-yl group in the target may confer unique kinase-binding properties, distinct from the benzothiazole (BZ-IV) or triazinedione (1207439-37-9) moieties .
  • Piperazine Linkage : The propyl-linked piperazine in the target allows greater conformational flexibility compared to methylpiperazine (BZ-IV) or morpholinyl (1205540-79-9) derivatives, possibly affecting receptor selectivity .

Bioactivity Hypotheses

While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs suggest:

  • CNS Modulation : Fluorophenylpiperazine derivatives often target serotonin (5-HT₁ₐ) or dopamine receptors .
  • Anticancer Potential: Thiazole and quinazoline motifs are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) .

Biological Activity

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Characteristics

The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological properties. The molecular formula is C24H29FN4O2SC_{24}H_{29}FN_{4}O_{2}S with a molecular weight of 456.58 g/mol. Key descriptors include:

PropertyValue
Molecular Weight456.58 g/mol
LogP2.7639
LogD2.4327
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area47.205 Ų

The compound exhibits its biological effects primarily through interaction with various protein targets involved in cellular signaling and transport mechanisms. Notably, it has been studied as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation in cells.

In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the piperazine and thiazole moieties significantly influence the potency and selectivity towards ENT1 and ENT2 transporters . The binding affinity and inhibition mechanisms were elucidated through molecular docking studies, revealing distinct binding sites compared to conventional inhibitors .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The thiazole and quinazoline components are particularly noted for their roles in enhancing cytotoxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by compounds with similar frameworks. Studies have indicated that thiazole derivatives possess significant antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis .

Case Studies

  • ENT Inhibition : A study focused on the inhibition characteristics of related piperazine-based compounds demonstrated that specific analogues were effective as non-competitive inhibitors of ENT1 and ENT2, suggesting potential therapeutic applications in conditions where adenosine signaling is dysregulated .
  • Anticancer Activity : In vitro studies on thiazolone-based compounds revealed that modifications to the quinazoline scaffold enhanced their anticancer effects against human cancer cell lines, indicating a promising avenue for drug development .

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